molecular formula C20H43NO5 B1606101 Triethanolamine myristate CAS No. 41669-40-3

Triethanolamine myristate

Katalognummer: B1606101
CAS-Nummer: 41669-40-3
Molekulargewicht: 377.6 g/mol
InChI-Schlüssel: IHUMNXSBUOIDQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethanolamine myristate is a useful research compound. Its molecular formula is C20H43NO5 and its molecular weight is 377.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Ion-Pair Formation with Bioactive Compounds

TEA-myristate enhances skin permeation of acidic drugs (e.g., mefenamic acid) by forming ion pairs:

DrugReaction SystemPermeation Flux IncreaseMechanismSource
Mefenamic acidTEI (TEA + ethanol + IPM)14–180×Ionization of carboxyl group and complexation with TEA-myristate
Isosorbide dinitrateTEI systemNo changeNeutral drug unaffected by TEA-myristate
  • Key Insight : The myristate anion facilitates lipid bilayer disruption, while the TEA cation ionizes acidic drugs, promoting diffusion .

Nitrosation Reactions

TEA-myristate can act as a precursor to carcinogenic N-nitrosodiethanolamine (NDELA) under nitrosating conditions:

ConditionNDELA Formation RateNotesSource
pH 4.0 (acetic acid)3%Partial conversion via nitrosative cleavage
pH 7.0 (sulfuric acid)0.5%Secondary amine impurity required
Biological media (neutral pH)0.08–0.68%Dependent on microbial activity
  • Mechanism : TEA-myristate undergoes cleavage to release diethanolamine, which reacts with nitrites to form NDELA .

Coordination Chemistry

While not directly studied for TEA-myristate, TEA itself acts as a ligand in palladium-catalyzed Heck reactions:

ReactionRole of TEAOutcomeSource
Olefination of aryl halidesBase and ligand75–92% yield; recyclable catalyst
  • Implication : The amine groups in TEA-myristate may theoretically stabilize metal ions, though experimental data is lacking.

Gastrointestinal Effects

TEA-myristate delays gastric emptying by forming viscous chyme:

Study ModelDosageEffect on Riboflavin BioavailabilityNotesSource
Humans30–100 mg2–3× increaseRequires bile salts for micelle formation
DogsBilayer tabletAbsolute bioavailability doubledSustained release via delayed transit

Stability and Degradation

  • Thermal Stability : Decomposes at high temperatures, potentially releasing myristic acid and TEA .

  • Hydrolysis : Susceptible to esterase-mediated hydrolysis in biological systems, though kinetic data is unavailable .

Research Gaps

  • Direct studies on TEA-myristate’s reactivity in non-biological systems (e.g., oxidation, photolysis) are absent.

  • Interaction mechanisms with metal ions or organic solvents remain unexplored.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for characterizing the emulsifying properties of triethanolamine myristate in colloidal systems?

  • Methodological Answer : this compound's emulsifying behavior can be evaluated using controlled phase-inversion temperature (PIT) methods. Formulate emulsions by heating aqueous and oil phases (e.g., isopropyl myristate) to 80–90°C, followed by homogenization. Monitor stability via centrifugation tests and rheological profiling (e.g., viscosity vs. shear rate). Include Carbopol gels (1% w/w) to assess compatibility with thickeners, as described in emulsion formulations .

Q. How do varying alcohol chain lengths (e.g., lauryl vs. myristyl) influence foam stability in this compound systems?

  • Methodological Answer : Conduct foam stability assays by preparing 0.10 M this compound systems with equimolar concentrations of alcohols (e.g., lauryl, myristyl, cetyl). Measure foam density (g/cc) immediately after discharge and track structural integrity over time (e.g., 30 min to 2 hours). Use gravimetric drainage rate analysis and visual observation of foam collapse or paper wetting . Results from such studies show myristyl and cetyl alcohols enhance foam persistence compared to lauryl alcohol .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., cosmetic formulations)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is optimal. Use reverse-phase C18 columns and a mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid. Validate the method with spike-recovery tests in formulations containing silicones (e.g., Belsil DM 350) and emollients (e.g., isopropyl myristate) to account for matrix effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s rheological behavior when excess myristic acid is introduced?

  • Methodological Answer : Excess myristic acid induces complex formation, increasing emulsion viscosity but reducing drainage rates. To resolve contradictions, perform FTIR spectroscopy to identify hydrogen-bonding interactions between myristic acid and this compound. Complement with dynamic light scattering (DLS) to track changes in micelle size and zeta potential. These methods clarify how acid excess alters colloidal structure without compromising macroscopic stability .

Q. What mechanistic insights explain the divergent foam stability outcomes in this compound systems with oleyl vs. stearyl alcohols?

  • Methodological Answer : Stearyl alcohol (C18) provides superior foam stability due to its higher melting point and stronger van der Waals interactions with this compound’s hydrocarbon tail. Use differential scanning calorimetry (DSC) to correlate alcohol melting points with foam persistence. Molecular dynamics simulations can further model alkyl chain alignment at the air-water interface .

Q. How does this compound’s cytotoxicity profile compare to other fatty acid derivatives in epithelial cell models?

  • Methodological Answer : Perform MTT assays on human keratinocyte (HaCaT) cells exposed to this compound (0.1–10 mM). Compare IC50 values with isopropyl myristate and triethanolamine laurate. Include lactate dehydrogenase (LDH) leakage assays to assess membrane integrity. Historical data indicate triethanolamine derivatives exhibit lower cytotoxicity than sulfosuccinates (e.g., Dioctyl sodium sulfosuccinate) but require dose-dependent validation .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests to compare means across multiple concentrations. Ensure reproducibility by repeating experiments with this compound from different synthetic batches (e.g., Xi'an Fengzu vs. Sigma-Aldrich) .

Q. How can researchers optimize this compound-based emulsions for enhanced thermal stability?

  • Methodological Answer : Employ a Box-Behnken experimental design to test variables: surfactant concentration (1–5%), oil phase ratio (10–30%), and homogenization speed (5,000–15,000 rpm). Measure droplet size (via laser diffraction) and creaming index after thermal cycling (25–45°C). Optimal stability is achieved at 3% surfactant and 20% oil phase .

Q. Contradictory Findings & Validation

Q. Why do some studies report this compound as a foam destabilizer, while others classify it as a stabilizer?

  • Methodological Answer : Discrepancies arise from differences in soap concentration (e.g., 0.10 M vs. 0.025 M) and alcohol co-surfactants. Validate findings by replicating experiments under standardized conditions (e.g., 25°C, 0.10 M this compound). Cross-reference with triethanolamine laurate systems, which show analogous concentration-dependent trends .

Q. What validation strategies ensure the reliability of this compound’s biocompatibility data across laboratories?

  • Methodological Answer : Use reference materials (e.g., NIST-certified triethanolamine) for inter-laboratory calibration. Adhere to OECD Test Guidelines 439 (in vitro skin irritation) with blinded negative/positive controls (e.g., SDS vs. isopropyl myristate). Report results using GHS classification criteria to standardize hazard communication .

Eigenschaften

CAS-Nummer

41669-40-3

Molekularformel

C20H43NO5

Molekulargewicht

377.6 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;tetradecanoic acid

InChI

InChI=1S/C14H28O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;8-4-1-7(2-5-9)3-6-10/h2-13H2,1H3,(H,15,16);8-10H,1-6H2

InChI-Schlüssel

IHUMNXSBUOIDQI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Kanonische SMILES

CCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Key on ui other cas no.

41669-40-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.